The synthesis of DL-Arginine monohydrate can be achieved through several methods, including:
One notable method involves the use of acylase enzymes for the selective hydrolysis of specific derivatives of arginine, resulting in high yields of pure DL-arginine . Additionally, crystallization techniques are employed to purify the compound, often using solvents that favor the formation of monohydrate crystals .
DL-Arginine monohydrate has a complex structure characterized by its zwitterionic nature. The molecule contains a guanidinium group, which contributes to its basic properties. The structural representation shows that it possesses four functional groups: two amino groups and one carboxyl group.
The crystallographic data indicate that DL-Arginine monohydrate forms stable crystals at low temperatures (100 K), which can be analyzed using techniques such as X-ray diffraction .
DL-Arginine participates in various chemical reactions, particularly in biochemical pathways. Key reactions include:
The reactivity of DL-Arginine allows it to act as a substrate in enzymatic reactions, wherein its guanidinium group can donate electrons, facilitating various biochemical transformations.
The mechanism through which DL-Arginine exerts its effects primarily revolves around its conversion to nitric oxide. This process involves several steps:
Research indicates that increased levels of DL-Arginine can enhance nitric oxide production, thereby improving blood flow and reducing blood pressure in various physiological contexts .
DL-Arginine monohydrate appears as a white crystalline powder with a melting point typically around 210 °C. It is soluble in water due to its ionic nature but has limited solubility in organic solvents.
The compound exhibits basic characteristics with a pKa value around 12.5 for the guanidinium group, indicating its ability to accept protons under physiological conditions .
DL-Arginine monohydrate finds applications across several fields:
DL-Arginine monohydrate is synthesized through chemical racemization of enantiopure L-arginine or via Strecker synthesis from precursor aldehydes. Industrial-scale production typically involves:
Table 1: Industrial Synthesis Methods for DL-Arginine Monohydrate
Method | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Alkaline Racemization | NaOH (5M), 170°C, 6h | 85–90 | ≥98 |
Strecker Synthesis | KCN/NH₄Cl, HCl hydrolysis, 70°C, 12h | 75–80 | ≥95 |
Chiral separation of DL-arginine monohydrate employs diastereomeric salt formation and engineered biological systems:
DL-Arginine monohydrate crystallization exhibits supersaturation-dependent polymorphism and preferential enrichment (PE):
Table 2: Crystallization Parameters of DL-Arginine Monohydrate
Parameter | Value | Technique |
---|---|---|
Crystal System | Monoclinic P2₁/c | Single-crystal XRD [8] |
Solubility (25°C) | 14.87 g/100 mL H₂O | Gravimetry [1] |
Enant. Solubility Diff. | L-form: +123% vs. racemate | Phase diagrams [8] |
PE Efficiency | >90% ee in solution | HPLC-MS/MS [3] |
Water-alcohol mixtures govern hydrate stoichiometry and crystal morphology:
Table 3: Solvent Effects on DL-Arginine Monohydrate Crystallization
Solvent System | Water Activity (a_w) | Dominant Form | Crystal Habit |
---|---|---|---|
H₂O | 1.00 | Monohydrate | Plate-like |
H₂O/EtOH (1:1) | 0.95 | Monohydrate | Needles |
H₂O/MeOH (3:7) | 0.82 | Anhydrous | Prismatic |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3